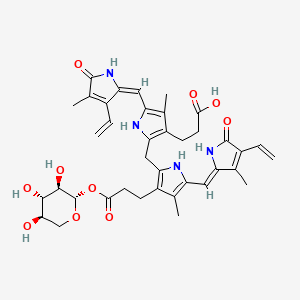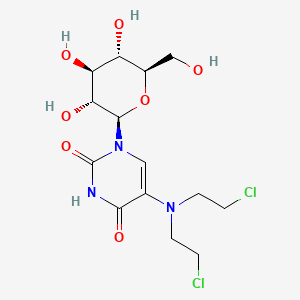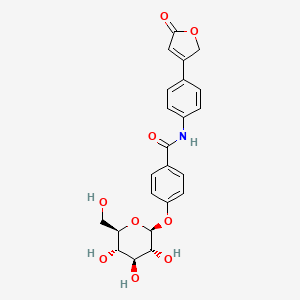![molecular formula C21H20N2O2 B1239591 N-[(Z)-6-bicyclo[3.2.0]hept-3-enylideneamino]-4-(phenoxymethyl)benzamide](/img/structure/B1239591.png)
N-[(Z)-6-bicyclo[3.2.0]hept-3-enylideneamino]-4-(phenoxymethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-bicyclo[3.2.0]hept-3-enylideneamino)-4-(phenoxymethyl)benzamide is a member of benzoic acids.
Scientific Research Applications
Synthesis and Chemical Properties
Preparation of Bicyclic Compounds : Research has shown methods for the preparation of bicyclo[3.2.0]hept-3-en-6-ones, which are related to the compound . These methods involve various chemical reactions, including annulation, cyclization, elimination, and hydrolysis processes, indicating the compound's potential for diverse chemical transformations and applications in organic synthesis (Rosini et al., 2003).
Methyl Substitution and Bicyclization : Another study outlines the synthesis of methyl-substituted bicyclo[3.2.0]hept-3-en-6-ones, demonstrating the applicability of such structures in generating derivatives through reactions like bicyclization and Baeyer-Villiger oxidation. These reactions are crucial for preparing sesquiterpenes and other significant organic compounds (Marotta et al., 1994).
Cycloisomerization Reactions : A study focused on the cycloisomerization reaction of related compounds, catalyzed by triphenylphosphinegold(I), producing bicyclo[3.2.0]hept-6-en-2-ones. This showcases the potential of such compounds in facilitating complex organic reactions, valuable in synthetic chemistry (Lee et al., 2009).
Conversion into Cyclopentadienyl Derivatives : Research also includes the conversion of bicyclo[3.2.0]hept-2-en-6-one into cyclopentadienylacetic acid derivatives. Such transformations highlight the versatility of these compounds in producing diverse structures useful in chemical synthesis (Wallquist et al., 1983).
Biological and Medicinal Applications
Anticonvulsant Activity : A study on N-substituted bicyclo[2.2.1]heptenes, which are structurally related to the query compound, revealed their potential as anticonvulsants. This suggests that similar bicyclic structures could be explored for neurological and therapeutic applications (Obniska et al., 2005).
Heterocyclic Synthons in Peptide Synthesis : In peptide synthesis, heterospirocyclic compounds related to the query molecule have been used as synthons, demonstrating the potential use of such bicyclic structures in developing peptides and related bioactive molecules (Stamm et al., 2003).
Prostaglandin Intermediates : There is also research on the use of bicyclo[3.2.0]hept-3-en-6-ones in synthesizing prostaglandin intermediates, indicating potential applications in the synthesis of biologically active compounds and pharmaceutical intermediates (Marotta et al., 2000).
Photoreactive Polynorbornenes : A study on polynorbornenes, which share structural similarities with the query compound, revealed their use in electroluminescent devices. This indicates possible applications in materials science and technology (Griesser et al., 2007).
properties
Molecular Formula |
C21H20N2O2 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-[(Z)-6-bicyclo[3.2.0]hept-3-enylideneamino]-4-(phenoxymethyl)benzamide |
InChI |
InChI=1S/C21H20N2O2/c24-21(23-22-20-13-17-5-4-8-19(17)20)16-11-9-15(10-12-16)14-25-18-6-2-1-3-7-18/h1-4,6-12,17,19H,5,13-14H2,(H,23,24)/b22-20- |
InChI Key |
RCGUBUHAAHJUQJ-XDOYNYLZSA-N |
Isomeric SMILES |
C1C=CC\2C1C/C2=N/NC(=O)C3=CC=C(C=C3)COC4=CC=CC=C4 |
Canonical SMILES |
C1C=CC2C1CC2=NNC(=O)C3=CC=C(C=C3)COC4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-[(2S)-1-(methylsulfanylmethylsulfinyl)propan-2-yl]prop-2-enamide](/img/structure/B1239510.png)
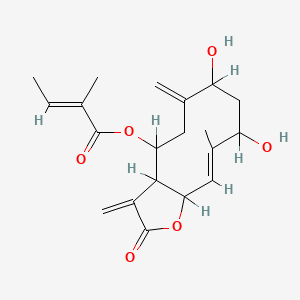
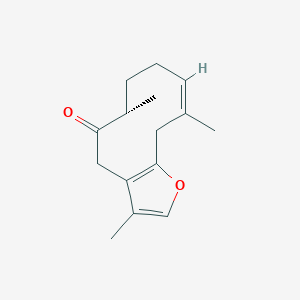
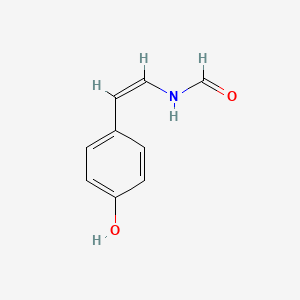
![(2E,4E)-N-[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-5-[(1S)-2-[(1R)-2-[(1R)-2-[(1R,2S)-2-[(E)-2-[(1R,2R)-2-methylcyclopropyl]ethenyl]cyclopropyl]cyclopropyl]cyclopropyl]cyclopropyl]penta-2,4-dienamide](/img/structure/B1239517.png)
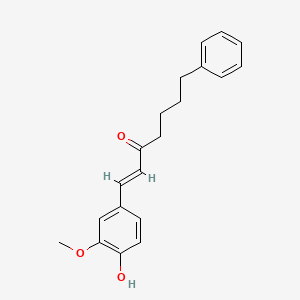

![[(1S,2R,6S,7S,8R,10S,11S,12R,14S,16S,17R,18R)-6,7-Dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (E)-3-phenylprop-2-enoate](/img/structure/B1239520.png)

![2-[(11E,13Z)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B1239522.png)
